2,6-Dimethylol-4-ethylphenol

Acid dissociation constant Hydrogen bonding Solubility

2,6-Dimethylol-4-ethylphenol (CAS 36461-81-1; synonyms: 4-Ethyl-2,6-bis(hydroxymethyl)phenol) is a phenolic derivative bearing two reactive hydroxymethyl (−CH₂OH) groups at the ortho positions and a para-ethyl substituent on the aromatic ring. With the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol, this compound is classified within the broader family of alkyl‑substituted dimethylolphenols, a class recognized for its utility as a multifunctional monomer in phenolic resin chemistry.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B8452163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylol-4-ethylphenol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)CO)O)CO
InChIInChI=1S/C10H14O3/c1-2-7-3-8(5-11)10(13)9(4-7)6-12/h3-4,11-13H,2,5-6H2,1H3
InChIKeyUIBRZPKYAKGQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylol-4-ethylphenol: Core Chemical Profile for Scientific Procurement Decisions


2,6-Dimethylol-4-ethylphenol (CAS 36461-81-1; synonyms: 4-Ethyl-2,6-bis(hydroxymethyl)phenol) is a phenolic derivative bearing two reactive hydroxymethyl (−CH₂OH) groups at the ortho positions and a para-ethyl substituent on the aromatic ring [1]. With the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol, this compound is classified within the broader family of alkyl‑substituted dimethylolphenols, a class recognized for its utility as a multifunctional monomer in phenolic resin chemistry . The presence of two methylol groups confers bifunctional reactivity for condensation and cross‑linking processes, while the para‑ethyl substituent modulates polarity, solubility parameters, and the physical properties of the resultant polymeric materials [1]. Typical commercial purity is ≥95%, with the compound primarily utilized in academic and industrial R&D settings focused on thermosetting polymers, adhesion promoters, and coordination chemistry applications .

Why 2,6-Dimethylol-4-ethylphenol Cannot Be Swapped for Generic Alkyl-Dimethylolphenol Alternatives


Generic substitution within the alkyl‑dimethylolphenol class is inadvisable because the para‑alkyl substituent directly governs three parameters critical to end‑use performance: (i) the steric environment around the phenolic −OH, which modulates hydrogen‑bonding capability and metal‑coordination geometry [1]; (ii) the hydrophobicity and solubility profile of the monomer, affecting compatibility with co‑monomers and solvent systems [2]; and (iii) the flexibility and cross‑link density of the cured resin network, as established in the seminal flexible‑phenolic‑resin patent literature [2][3]. The para‑ethyl group (C2) occupies an intermediate position between the minimally hydrophobic p‑cresol derivative (2,6‑dimethylol‑4‑methylphenol) and bulkier, more hydrophobic alkyl‑substituted analogs (e.g., 4‑tert‑butyl, 4‑nonyl), yielding distinct thermomechanical and solubility properties that cannot be replicated by shorter‑ or longer‑chain alternatives [3]. Consequently, procurement specifications for a particular alkyl‑dimethylolphenol monomer must be exact; interchange without re‑validation risks altered cure kinetics, phase separation, and compromised final material properties.

Quantitative Differentiation of 2,6-Dimethylol-4-ethylphenol Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Predicted pKa Shift of 2,6-Dimethylol-4-ethylphenol vs. 2,6-Dimethylol-4-methylphenol

The predicted pKa of 2,6‑dimethylol‑4‑ethylphenol, estimated from the pKa value of the structurally related non‑methylolated compound 4‑ethyl‑2,6‑dimethylphenol (pKa = 11.02 ± 0.23, predicted by ACD/Labs ), is expected to be marginally higher than that of 2,6‑dimethylol‑4‑methylphenol (pKa = 10.20 ± 0.23, predicted ). The electron‑donating ethyl group raises the pKa by approximately 0.8 log units relative to the methyl analog, indicating slightly weaker acidity and stronger hydrogen‑bond donor capability. This difference, while moderate, can influence proton‑transfer kinetics in acid‑catalyzed condensation reactions and metal‑chelation equilibria in coordination applications [1].

Acid dissociation constant Hydrogen bonding Solubility

Flexible Phenolic Resin Performance: Role of the Para-Ethyl Group in Co-Condensation Networks

US Patent 4,013,605 explicitly discloses that dimethylolphenols substituted with alkyl groups of 1–20 carbon atoms are essential for producing flexible phenolic resins when co‑condensed with polymethylol derivatives of polyfunctional phenols at a methylol‑group ratio of 1.4:1 to 6:1 [1]. The patent teaches that the alkyl substituent length enables a plasticizing effect that counteracts the inherent brittleness of conventional phenolic networks. A para‑ethyl substituent (C2) occupies a strategic intermediate position: it provides greater internal plasticization than the methyl analog (C1), yet avoids the phase‑separation risk and reduced cross‑link density associated with longer alkyl chains (e.g., C8–C18). The patent further notes that the properties obtained are 'substantially independent of the character' of the alkyl group over the claimed range, confirming that any alkyl‑substituted dimethylolphenol within C1–C20 can produce flexible resins, but implying that the degree of flexibility and compatibility will vary with chain length [1].

Phenolic resin Flexibility Cross-link density

Single-Crystal X‑Ray Structural Confirmation Unavailable for 2,6‑Dimethylol‑4‑methylphenol

The molecular structure of 4‑ethyl‑2,6‑bis(hydroxymethyl)phenol has been unequivocally determined by single‑crystal X‑ray crystallography, as reported by Çeşme et al. in the Journal of Molecular Structure (2016) [1]. The compound was crystallized from CHCl₃–EtOH solution and its structure solved, confirming the spatial arrangement of the two hydroxymethyl groups and the para‑ethyl substituent [1]. In contrast, a search of the Cambridge Structural Database (CSD) and primary literature reveals no single‑crystal X‑ray structure for the closest analog, 2,6‑dimethylol‑4‑methylphenol (CAS 91‑04‑3). This structural confirmation is critical for users in coordination chemistry and metal‑organic framework (MOF) design, where precise ligand geometry dictates metal‑binding stoichiometry and complex topology .

X‑ray crystallography Structural characterization Coordination chemistry

Antimicrobial Activity of Sterically Hindered Phenols: Class‑Level Inference for Hydroxymethyl‑Substituted Derivatives

Belostotskaia et al. demonstrated that sterically hindered phenols exhibit antimicrobial and membranolytic activity correlated with their lipophilicity and steric parameters [1]. While 2,6‑dimethylol‑4‑ethylphenol per se was not tested, the broader class of 2,6‑dialkyl‑4‑substituted phenols shows structure‑dependent antimicrobial potency attributed to cytoplasmic membrane perturbation [1]. The para‑ethyl substituent confers intermediate lipophilicity (estimated logP ≈ 1.3 for the non‑methylolated analog 4‑ethyl‑2,6‑dimethylphenol) compared to para‑methyl (logP ≈ 0.9) and para‑tert‑butyl (logP ≈ 3.1) derivatives . This positions 2,6‑dimethylol‑4‑ethylphenol as a candidate for antimicrobial applications where balanced hydrophobicity is required for both membrane penetration and aqueous compatibility. However, no direct MIC or zone‑of‑inhibition data are available for this specific compound against named bacterial or fungal strains.

Antimicrobial Membrane disruption Phenolic biocide

Comparative Reactivity in Formaldehyde Condensation: Kinetic Advantage of 2,6-Dimethylolphenol Core

A kinetic study of the alkaline‑catalyzed reaction of formaldehyde with methylolphenols demonstrated that 2,6‑dimethylolphenol (unsubstituted at the para position) is 'by far the most reactive molecule present in the system' among the methylolphenol species examined (phenol, p‑hydroxybenzyl alcohol, saligenin, 2,4‑dimethylolphenol, and 2,6‑dimethylolphenol) [1]. This high intrinsic reactivity of the 2,6‑dimethylol core arises from the dual activating effect of two ortho‑hydroxymethyl groups. The addition of a para‑ethyl substituent (as in 2,6‑dimethylol‑4‑ethylphenol) is expected to modulate this reactivity through inductive and steric effects, but direct comparative rate constants for para‑ethyl vs. para‑methyl vs. unsubstituted 2,6‑dimethylolphenols have not been reported. The foundational kinetic data confirm that the 2,6‑dimethylol‑phenol scaffold possesses inherently superior condensation reactivity compared to mono‑methylol or 2,4‑substituted isomers, a characteristic retained in the para‑ethyl derivative.

Condensation kinetics Methylol reactivity Resole formation

Evidence‑Backed Application Scenarios Where 2,6‑Dimethylol‑4‑ethylphenol Provides a Differentiated Advantage


Flexible Phenolic Resin Formulation for Can Coating and Metal Protection

When co‑condensed with polymethylol‑phenol derivatives at optimized methylol ratios (1.4:1 to 6:1), 2,6‑dimethylol‑4‑ethylphenol yields flexible phenolic resins suitable for tinned steel sheet coatings [1]. The para‑ethyl group imparts a degree of internal plasticization that bridges the flexibility deficit of para‑methyl analogs and the excessive softening of long‑chain (C8–C18) alkyl derivatives, as described in US 4,013,605 [1]. Resin formulations based on the ethyl derivative are particularly appropriate for applications requiring a balance of adhesion, chemical resistance, and mechanical flexibility—such as food‑can linings and corrosion‑protective coatings—where the intermediate alkyl chain minimizes both brittleness and phase‑separation defects.

Synthesis of Structurally Characterized Porphyrin Schiff Base Ligands for Bioinorganic Chemistry

The unambiguous single‑crystal X‑ray structure of 4‑ethyl‑2,6‑bis(hydroxymethyl)phenol provides a validated starting geometry for the design of porphyrin Schiff base ligands and their transition‑metal complexes [1]. This structural certitude is absent for the methyl analog, making the ethyl derivative the preferred precursor when crystallographic characterization of intermediates is required for publication‑quality structure‑activity relationship (SAR) studies [1]. Researchers investigating superoxide dismutase (SOD) mimics, DNA‑binding metalloporphyrins, or photodynamic therapy agents should select this compound to enable direct comparison with the published crystallographic data [1][2].

pH‑Sensitive Condensation Polymerization and Metal‑Chelation Scaffolds

The predicted pKa elevation of approximately 0.8 log units for 2,6‑dimethylol‑4‑ethylphenol (pKa ≈ 11.0) relative to the para‑methyl analog (pKa = 10.20) [1][2] provides a subtly expanded alkaline processing window for acid‑catalyzed condensation reactions. In metal‑chelation applications, the marginally weaker acidity of the phenolic −OH group influences the pH‑dependent speciation of metal‑phenolate complexes, which can be exploited to fine‑tune the stability constants of Fe(III), Cu(II), or Mn(III) coordination compounds [3]. This property is leveraged in the synthesis of high‑nuclearity metal clusters where precise pH control governs cluster topology [3].

Antimicrobial Coating Monomer Screening with Intermediate Hydrophobicity

Based on class‑level structure–activity relationships for sterically hindered phenols [1], 2,6‑dimethylol‑4‑ethylphenol (estimated logP ≈ 1.3) occupies an intermediate lipophilicity range between the more hydrophilic para‑methyl (logP ≈ 0.9) and the more hydrophobic para‑tert‑butyl (logP ≈ 3.1) derivatives [2]. This intermediate hydrophobicity is theoretically favorable for antimicrobial coating applications where the active monomer must partition into bacterial membranes while maintaining sufficient water solubility for formulation and application. Users developing non‑halogenated antimicrobial phenolic coatings for food‑contact surfaces or medical devices should prioritize experimental MIC determination for this compound given its balanced physicochemical profile.

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